REACTION_CXSMILES
|
O[C:2]1([C:14]([O:16]CC)=O)[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:4][CH2:3]1.[H-].C([Al+]CC(C)C)C(C)C.C1C[O:32]CC1>C1(C)C=CC=CC=1>[OH:16][CH2:14][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:13]=[CH:12][C:11]([OH:32])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
ethyl 4-hydroxybiphenyl-4-carboxylate
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1(CC=C(C=C1)C1=CC=CC=C1)C(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
the batch is stirred at room temp. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling is subsequently removed
|
Type
|
ADDITION
|
Details
|
After addition of 5 ml of isopropanol
|
Type
|
ADDITION
|
Details
|
the solution is added to water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with MTB ether
|
Type
|
WASH
|
Details
|
phases are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the residue is filtered through silica gel with toluene/ethyl acetate
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC=C(C=C1)C1=CC=C(C=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |